molecular formula C12H16N2O B10979334 3-(4-methoxy-1H-indol-1-yl)propan-1-amine

3-(4-methoxy-1H-indol-1-yl)propan-1-amine

Cat. No.: B10979334
M. Wt: 204.27 g/mol
InChI Key: NNKPAEKRLSGKCQ-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1H-indol-1-yl)propan-1-amine is a secondary amine characterized by a 4-methoxy-substituted indole ring linked to a three-carbon aliphatic chain terminating in a primary amine group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting neurotransmitter receptors or enzymes due to the indole moiety's prevalence in bioactive molecules .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)propan-1-amine

InChI

InChI=1S/C12H16N2O/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13/h2,4-6,9H,3,7-8,13H2,1H3

InChI Key

NNKPAEKRLSGKCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxy-1H-indol-1-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methoxyindole.

    Alkylation: The 4-methoxyindole undergoes alkylation with a suitable alkyl halide, such as 3-bromopropan-1-amine, under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group or the indole ring may be oxidized to form various products.

    Reduction: Reduction reactions can target the indole ring or the amine group, leading to different reduced forms of the compound.

    Substitution: The methoxy group or the amine group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Products may include oxidized forms of the indole ring or the methoxy group.

    Reduction: Reduced forms of the indole ring or the amine group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxy-1H-indol-1-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may influence neurotransmitter systems in the brain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Properties
Compound Name Substituent on Propan-1-amine Molecular Weight (g/mol) Key Functional Groups References
3-(4-Methoxy-1H-indol-1-yl)propan-1-amine 4-Methoxyindole ~260.3* Indole, methoxy, primary amine
3-[(4-Methoxyphenyl)oxy]propan-1-amine 4-Methoxyphenoxy ~197.2 Phenoxy, methoxy, primary amine
3-(1H-Imidazol-1-yl)propan-1-amine Imidazole ~125.2 Imidazole, primary amine
3-(Pyrazin-2-yl)propan-1-amine Pyrazine ~137.2 Pyrazine, primary amine
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine 1-Methylpyrazole 139.2 Pyrazole, primary amine
3-(Oxan-4-yl)propan-1-amine Oxane (tetrahydropyran) 143.23 Oxane, primary amine

*Estimated based on structural similarity.

Key Observations :

  • Aromatic vs.
  • Electron-Donating Groups: The 4-methoxy group in the target compound and ’s phenoxy analog enhances electron density, which may stabilize interactions with electrophilic enzyme active sites .

Key Observations :

  • Enzyme Inhibition : Propan-1-amine derivatives with aromatic substituents (e.g., pyrazine in OCM-31) show high potency for kinase targets, likely due to hydrogen bonding with the amine group and hydrophobic interactions with the heterocycle .

Biological Activity

3-(4-methoxy-1H-indol-1-yl)propan-1-amine, an indole derivative, has gained attention for its diverse biological activities. The presence of a methoxy group at the 4-position of the indole ring significantly influences its pharmacological properties, making it a subject of extensive research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2OC_{12}H_{16}N_2O, with a molecular weight of 204.27 g/mol. The compound consists of an indole ring substituted with a methoxy group and a propan-1-amine side chain, contributing to its unique chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indole moiety facilitates binding to these targets, potentially modulating their activity. The methoxy group enhances binding affinity, while the propan-1-amine side chain may influence solubility and stability .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity : The compound has shown promising results against various microbial strains. In vitro studies demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anticancer Properties : Investigations into its anticancer potential have revealed that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell growth and apoptosis .

Neuropharmacological Effects : The compound is also being studied for its potential effects on neurotransmitter systems, which could be beneficial in treating neurological disorders .

Comparative Analysis with Similar Compounds

A comparative table highlights the structural differences and potential implications for biological activity among related compounds:

Compound NameStructural FeaturesUnique Aspects
3-(1H-Indol-1-yl)propan-1-amine Indole ring without methoxy substitutionLacks methoxy group affecting solubility
3-(5-Methoxy-1H-indol-1-yl)propan-1-amine Methoxy group at the 5-positionDifferent positioning may alter biological activity
3-(6-Methyl-1H-indol-1-yl)propan-1-amine Methyl substitution at the 6-positionAlters steric hindrance compared to methoxy group

The unique positioning of the methoxy group at the 4-position distinguishes this compound from others, potentially enhancing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy against common pathogens, revealing that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability, suggesting its potential as an anticancer agent. The IC50 values varied depending on the cell line tested, indicating selective cytotoxicity .
  • Neuropharmacological Evaluation : Research into the neuropharmacological effects showed that the compound could modulate serotonin receptors, which might contribute to its potential use in treating mood disorders .

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